Ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate
Overview
Description
Ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate is an organic compound with a complex structure that includes both ester and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with acrylonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Michael addition mechanism, where the nucleophilic enolate of ethyl acetoacetate attacks the electrophilic carbon-carbon double bond of acrylonitrile, followed by protonation to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.
Major Products Formed
Oxidation: Formation of 2,2-di(2-carboxyethyl)-3-oxobutanoic acid.
Reduction: Formation of 2,2-di(2-aminoethyl)-3-oxobutanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and nitrile groups can undergo hydrolysis or reduction, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-oxobutanoate: Lacks the additional cyanoethyl groups, making it less versatile in certain synthetic applications.
Methyl 2,2-di(2-cyanoethyl)-3-oxobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
2,2-Di(2-cyanoethyl)-3-oxobutanoic acid: The carboxylic acid analog, which has different chemical properties and applications.
Uniqueness
This compound is unique due to its combination of ester and nitrile functional groups, which provide a versatile platform for various chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
ethyl 2,2-bis(2-cyanoethyl)-3-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-11(16)12(10(2)15,6-4-8-13)7-5-9-14/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRUOYKBWHYSJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC#N)(CCC#N)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277619 | |
Record name | ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-25-0 | |
Record name | 2, ETHYL ESTER | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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